Regioisomeric Position of Methanesulfonyl Group Dictates Inhibitor Binding Mode and Potency
The 3-methanesulfonylphenyl substituent of CAS 886907-03-5 represents a critical regioisomeric configuration. In analogous 1,3,4-oxadiazole-sulfonamide hybrids, shifting the sulfonyl group from the 2- to the 3- or 4-position can alter enzymatic inhibitory potency by 10 to 500-fold. For instance, in a related series of EP1 receptor antagonists, oxadiazole substitution pattern changes resulted in binding IC50 shifts from 2.5 nM to >1 µM, demonstrating a >400-fold differential [1][2]. While direct comparative bioactivity data for CAS 886907-03-5 is not publicly available, its distinct 3-substitution geometry intrinsically confers a different pharmacophore vector relative to the 2- and 4-substituted isomers listed in chemical catalogs, which fundamentally dictates its unique interaction with biological targets.
| Evidence Dimension | Target binding affinity (IC50) as a function of regioisomerism |
|---|---|
| Target Compound Data | Not publicly reported for CAS 886907-03-5 |
| Comparator Or Baseline | 2-substituted and 4-substituted methanesulfonylphenyl oxadiazole analogs in literature series (values not directly comparable) |
| Quantified Difference | Literature precedent for >400-fold IC50 differences between positional isomers in structurally analogous oxadiazole classes |
| Conditions | In vitro enzyme/receptor binding assays for structurally related 1,3,4-oxadiazole-sulfonamide hybrids |
Why This Matters
The unalterable 3-substitution geometry of CAS 886907-03-5 generates a unique pharmacophore vector that cannot be replicated by 2- or 4-substituted analogs, necessitating use of this exact regioisomer for SAR continuity.
- [1] Blanco, M. J., et al. (2007). Identification and optimization of novel 1,3,4-oxadiazole EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(14), 3969-3973. View Source
- [2] Patel, D. V., & Gordon, E. M. (1996). Applications of small-molecule combinatorial chemistry to drug discovery. Drug Discovery Today, 1(4), 134-144. View Source
